molecular formula C8H4ClF2N B8471423 3-(Chloromethyl)-2,4-difluorobenzonitrile

3-(Chloromethyl)-2,4-difluorobenzonitrile

Cat. No. B8471423
M. Wt: 187.57 g/mol
InChI Key: WGPZDFDGXINZGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09422285B2

Procedure details

A solution of 120 mg (0.710 mmol) of 2,4-difluoro-3-(hydroxymethyl)benzonitrile from Example 134A in 3 ml of dichloromethane and 1 ml of thionyl chloride was stirred at room temperature for 3 h. The solvent was evaporated off under reduced pressure and the residue was purified by flash chromatography using a prepacked silica gel cartridge (eluent:cyclohexane-ethyl acetate 10:1 to 1:1), which gave 60 mg (45% of theory) of the target compound.
Name
2,4-difluoro-3-(hydroxymethyl)benzonitrile
Quantity
120 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:9]([CH2:10]O)=[C:8]([F:12])[CH:7]=[CH:6][C:3]=1[C:4]#[N:5].[Cl:13]CCl>S(Cl)(Cl)=O>[Cl:13][CH2:10][C:9]1[C:2]([F:1])=[C:3]([CH:6]=[CH:7][C:8]=1[F:12])[C:4]#[N:5]

Inputs

Step One
Name
2,4-difluoro-3-(hydroxymethyl)benzonitrile
Quantity
120 mg
Type
reactant
Smiles
FC1=C(C#N)C=CC(=C1CO)F
Name
Quantity
3 mL
Type
reactant
Smiles
ClCCl
Name
Quantity
1 mL
Type
solvent
Smiles
S(=O)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated off under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by flash chromatography
CUSTOM
Type
CUSTOM
Details
gave 60 mg (45% of theory) of the target compound

Outcomes

Product
Name
Type
Smiles
ClCC=1C(=C(C#N)C=CC1F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.